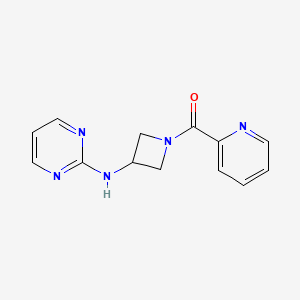

Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves several steps. In one study, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . In another study, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is complex. Its molecular formula is C13H13N5O and it has a molecular weight of 255.281.Chemical Reactions Analysis

The chemical reactions involving Pyridin-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are diverse. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Applications De Recherche Scientifique

- Pyridylazetidinone derivatives have shown promise as potential drug candidates due to their diverse biological activities. Researchers explore their anti-inflammatory, anticancer, and antimicrobial properties. By modifying the pyridine ring and substituents, scientists aim to optimize drug efficacy and minimize side effects .

- The electronic structure and reactivity of Pyridylazetidinone can be studied using quantum chemical methods. Researchers investigate its molecular orbitals, bond angles, and charge distribution. Computational simulations guide the design of novel derivatives with specific properties .

- Pyridylazetidinone-based compounds serve as building blocks for organic semiconductors. Their π-conjugated systems enable efficient charge transport, making them valuable in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs) .

- Pyridylazetidinone ligands form stable complexes with transition metals. These complexes exhibit unique photophysical properties, making them useful in luminescent materials, sensors, and catalysis. Researchers explore their coordination behavior and reactivity .

- Pyridylazetidinone derivatives can act as selective fluorescent probes for metal ions. Their fluorescence changes upon binding to specific metals, allowing sensitive detection and quantification. Applications include environmental monitoring and trace metal analysis .

- Researchers investigate Pyridylazetidinone analogs as enzyme inhibitors. By targeting specific enzymes involved in diseases, they aim to develop therapeutic agents. These compounds may inhibit proteases, kinases, or other key enzymes .

Medicinal Chemistry and Drug Development

Quantum Chemistry and Computational Modeling

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Environmental Chemistry and Analytical Methods

Bioorganic Chemistry and Enzyme Inhibition

Propriétés

IUPAC Name |

pyridin-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c19-12(11-4-1-2-5-14-11)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCZKZKEBDEBRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=N2)NC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)

![1-Phenyl-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2387885.png)

![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)

![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)

![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)